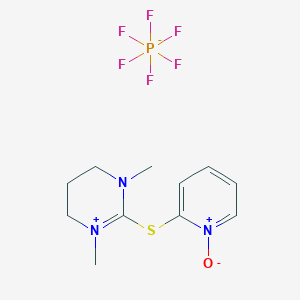
Hptdp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hptdp is a chemical compound with the molecular formula C11H16F6N3OPS and a molecular weight of 383.29 g/mol . It is known for its white crystalline powder form and has a melting point range of 122-130°C . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of Hptdp involves several steps. One common method includes the reaction of 1,3-dimethylpropyleneuronium with 2-pyridylthio-1-oxide in the presence of hexafluorophosphate . The reaction is typically carried out under controlled temperature conditions, usually between 0-5°C, to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
化学反応の分析
Hptdp undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
科学的研究の応用
Hptdp is widely used in scientific research, including:
Chemistry: It is utilized as a reagent in organic synthesis for the preparation of various pyridylthio derivatives.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
作用機序
The mechanism of action of Hptdp involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or modulation of enzyme activities. This interaction is crucial for its applications in biochemical assays and drug development .
類似化合物との比較
Hptdp can be compared with similar compounds such as:
S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium tetrafluoroborate: This compound has similar reactivity but differs in the counterion, which can affect its solubility and stability.
S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium chloride: This variant has a chloride counterion, which may influence its reactivity and applications in different chemical environments.
The uniqueness of this compound lies in its hexafluorophosphate counterion, which provides enhanced stability and solubility in various solvents, making it a valuable reagent in scientific research.
特性
分子式 |
C11H16F6N3OPS |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
1,3-dimethyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,6-dihydro-4H-pyrimidin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C11H16N3OS.F6P/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;1-7(2,3,4,5)6/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1 |
InChIキー |
GKSIQKDHGGAQRL-UHFFFAOYSA-N |
SMILES |
CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |
正規SMILES |
CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















